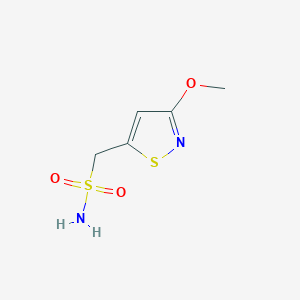![molecular formula C9H5BrN2O4 B2470019 5-oxo-3-(7-bromobenzo[d][1,3]dioxol-5-il)-1,2,4-oxadiazol-4(4H)-ona CAS No. 1178773-51-7](/img/structure/B2470019.png)
5-oxo-3-(7-bromobenzo[d][1,3]dioxol-5-il)-1,2,4-oxadiazol-4(4H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one is a chemical compound that features a brominated benzo[d][1,3]dioxole moiety linked to an oxadiazolone ring
Aplicaciones Científicas De Investigación
3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mecanismo De Acción
Target of Action
Similar compounds bearing 3-n-fused heteroaryl moieties have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may have a similar effect on these pathways.
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the following steps:
Bromination: The starting material, benzo[d][1,3]dioxole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Oxadiazolone Ring: The brominated intermediate is then reacted with a suitable nitrile oxide precursor under cyclization conditions to form the oxadiazolone ring. This step often involves the use of reagents like hydroxylamine-O-sulfonic acid and a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a corresponding oxadiazole N-oxide.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamol and piperine, which also contain the benzo[d][1,3]dioxole moiety, are similar in structure.
Oxadiazolone Derivatives: Other oxadiazolone compounds, such as 3-phenyl-1,2,4-oxadiazol-5(4H)-one, share the oxadiazolone ring structure.
Uniqueness
3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one is unique due to the combination of the brominated benzo[d][1,3]dioxole and oxadiazolone moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Propiedades
IUPAC Name |
3-(7-bromo-1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-1-4(8-11-9(13)16-12-8)2-6-7(5)15-3-14-6/h1-2H,3H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSWCDAIDOOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C3=NOC(=O)N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)
![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)

![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2469946.png)


![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)


![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)

